5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
Description
5-Isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione is a specialized derivative of the isoindole-1,3-dione core, characterized by a methyl group at position 2 and an isocyanate (-NCO) group at position 4. The isoindole-1,3-dione scaffold is a bicyclic structure with two ketone groups, making it a versatile intermediate in organic synthesis. The addition of the isocyanate group confers high electrophilicity, enabling reactivity with nucleophiles such as amines or alcohols, which is critical in polymer chemistry (e.g., polyurethane synthesis) or covalent inhibitor design .
Properties
CAS No. |
1344079-05-5 |
|---|---|
Molecular Formula |
C10H6N2O3 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
5-isocyanato-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C10H6N2O3/c1-12-9(14)7-3-2-6(11-5-13)4-8(7)10(12)15/h2-4H,1H3 |
InChI Key |
UJPWKJAMPGYUOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration of 2-Methylisoindole-1,3-Dione
Starting with 2-methylisoindole-1,3-dione, nitration is achieved using a mixed acid system (HNO₃/H₂SO₄) at 0–25°C. The methyl group directs nitration to position 5, yielding 5-nitro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione. Patent data suggest 85–92% yields when using stoichiometric HNO₃ in acetic acid.
Reduction to 5-Amino Intermediate
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. Hydrogenation in ethanol at 50°C achieves 90–95% conversion, while Fe/HCl in aqueous HCl affords 88% yield. The resulting 5-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione is isolated via recrystallization from ethanol-water.
Phosgene-Mediated Isocyanate Formation
The amine is treated with phosgene (COCl₂) in dichloromethane at −10°C, followed by gradual warming to 25°C. Triphosgene serves as a safer alternative, reacting with the amine in the presence of triethylamine to yield 5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione with 75–82% efficiency.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Source Citation |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–25°C | 85–92 | |
| Reduction (H₂/Pd-C) | H₂ (1 atm), EtOH, 50°C | 90–95 | |
| Isocyanation (Triphosgene) | Cl₃C(O)OCCl₃, Et₃N, DCM | 75–82 |
Method 2: Direct Cyclization of Pre-Functionalized Precursors
Synthesis of 5-Isocyanatophthalic Anhydride
5-Nitrophthalic anhydride is methylated at position 2 using dimethyl sulfate in NaOH/EtOH, followed by nitration and reduction as in Method 1. The resultant 5-amino-2-methylphthalic anhydride is converted to the isoindole-1,3-dione via cyclization with urea at 180°C.
One-Pot Isocyanato Formation
A patent-pending approach reacts 5-amino-2-methylphthalic acid with triphosgene and triethylamine in tetrahydrofuran (THF), achieving simultaneous cyclization and isocyanate formation at 60°C. This method bypasses isolated intermediates, yielding 68–73% product.
Advantages:
-
Eliminates nitro-group handling.
-
Reduces purification steps.
Method 3: Protective Group Strategies for Enhanced Selectivity
Carboxyl Protecting Groups
Methyl esters of 4-hydroxyphthalic acid are used to prevent unwanted side reactions during nitration. Hydrolysis with NaOH/EtOH post-nitration regenerates the carboxylic acid for cyclization.
Hydroxyl Protection
In one protocol, the 5-hydroxy intermediate (from nitro reduction) is protected as a tert-butyldimethylsilyl (TBS) ether before isocyanation. Deprotection with HF-pyridine after phosgene treatment yields the final product in 80% overall yield.
Comparative Analysis of Methods
| Method | Steps | Overall Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| 1 | 3 | 60–70 | High regioselectivity | Phosgene handling hazards |
| 2 | 2 | 68–73 | Fewer intermediates | Requires high-temperature cyclization |
| 3 | 4 | 75–80 | Enhanced purity via protection | Additional deprotection steps |
Chemical Reactions Analysis
Types of Reactions
5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isocyanate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoindole-1,3-dione derivatives, while substitution reactions with amines can produce substituted isoindole-1,3-dione compounds .
Scientific Research Applications
5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity underlies its biological activities and potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Reactivity and Functional Group Analysis
- Isocyanate Group (Target Compound) : The -NCO group undergoes rapid reactions with amines (ureas) or alcohols (urethanes), making it ideal for polymer networks . In contrast, the thioxo group in compound 13c provides sulfur-based reactivity (e.g., metal coordination) but lower electrophilicity.
- Methoxy and Hydroxy Groups : Electron-donating substituents (e.g., 4-methoxy in compound 18 or 5-hydroxy ) enhance solubility and modulate electronic properties for biological targeting.
- Bulkier Substituents : The benzimidazolyl-butyl group in compound 18 increases steric hindrance, favoring selective receptor binding over reactivity.
Biological Activity
5-Isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione, with the molecular formula , is a compound of interest due to its potential biological activities. Its structure features an isocyanate group, which is often associated with various biological effects, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on available research findings and potential applications.
Structural Information
- Molecular Formula:
- SMILES: CN1C(=O)C2=C(C1=O)C=C(C=C2)N=C=O
- InChIKey: UJPWKJAMPGYUOD-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 203.04512 | 140.9 |
| [M+Na]+ | 225.02706 | 153.0 |
| [M+NH4]+ | 220.07166 | 148.1 |
| [M+K]+ | 241.00100 | 149.0 |
| [M-H]- | 201.03056 | 141.9 |
Anticancer Potential
Preliminary investigations into similar compounds indicate that derivatives of isoindole structures may possess anticancer properties by targeting specific enzymes involved in cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .
Quorum Sensing Inhibition
Recent research has highlighted the role of isocyanate derivatives in inhibiting quorum sensing in bacteria such as Pseudomonas aeruginosa. While direct studies on this specific compound are lacking, the structural similarities with other effective quorum sensing inhibitors suggest that it may also exhibit this property .
Study on Isoindole Derivatives
A study focused on related isoindole derivatives evaluated their biological activities against Pseudomonas aeruginosa and Chromobacterium violaceum. The results indicated that certain derivatives significantly inhibited biofilm formation and virulence factors at sub-MIC concentrations . This suggests a potential pathway for exploring the biological activity of this compound in similar contexts.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of isocyanate-containing compounds can provide insights into optimizing their biological activities. The presence of specific substituents on the isoindole ring has been shown to enhance antimicrobial efficacy and reduce cytotoxicity in mammalian cells .
Q & A
Q. What are the recommended synthetic routes for 5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Route 1: Start with phthalic anhydride derivatives. Introduce the methyl group at position 2 via alkylation (e.g., using methylamine or methyl halides under basic conditions). Subsequent isocyanate functionalization at position 5 can be achieved using trichloromethyl chloroformate (phosgene analog) followed by reaction with sodium azide and thermal decomposition (Curtius rearrangement) .
- Route 2: Modify pre-functionalized isoindole-1,3-dione precursors (e.g., 5-amino derivatives) via Schlenk techniques to introduce the isocyanate group .
- Optimization: Monitor reactions via TLC or HPLC. Optimize temperature (60–100°C) and pH (neutral to slightly basic) to minimize side reactions. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
Q. What are the key considerations for designing experiments to assess the compound’s stability under various pH and temperature conditions?
Methodological Answer:
- Stability Studies:
- Storage: Store in anhydrous, dark conditions at –20°C to prevent hydrolysis of the isocyanate group .
Advanced Questions
Q. How does the introduction of an isocyanate group at position 5 influence the compound’s reactivity and potential as a covalent inhibitor in enzyme studies?
Methodological Answer:
- Reactivity: The isocyanate group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., serine, lysine) in enzyme active sites. Compare kinetics with non-covalent analogs (e.g., 5-ethoxy derivatives ).
- Experimental Design:
- Kinetic Assays: Measure IC50 values using fluorogenic substrates. Monitor time-dependent inhibition to confirm covalent binding .
- Mass Spectrometry: Confirm adduct formation between the compound and purified enzyme targets .
Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?
Methodological Answer:
- Structural Analysis: Compare substituent effects (e.g., methyl vs. ethoxy groups ) using molecular docking (AutoDock Vina) to predict binding affinities .
- Data Normalization: Control for purity (HPLC >95%) and solvent effects (DMSO vs. aqueous buffers). Replicate assays across multiple cell lines .
- Meta-Analysis: Cross-reference with isoindole-1,3-dione SAR studies, noting trends in logP and hydrogen-bonding capacity .
Q. How can computational chemistry tools be integrated with experimental data to predict binding modes with biological targets?
Methodological Answer:
- Docking Simulations: Use Schrödinger Suite or GROMACS to model interactions with targets (e.g., MAO enzymes ). Validate with mutagenesis studies on key residues.
- MD Simulations: Run 100-ns trajectories to assess binding stability. Compare with crystallographic data (e.g., SHELX-refined structures ).
- Free Energy Calculations: Apply MM-PBSA to quantify contributions of hydrophobic (methyl group) and covalent (isocyanate) interactions .
Q. What are the challenges in crystallizing this compound, and how can solvent selection and crystallization techniques be optimized?
Methodological Answer:
- Challenges: The isocyanate group’s reactivity may lead to crystal lattice instability. Hygroscopicity can complicate solvent removal.
- Optimization:
Q. How does the methyl group at position 2 influence the compound’s pharmacokinetic profile compared to unsubstituted isoindole-1,3-diones?
Methodological Answer:
- Lipophilicity: Calculate logP (e.g., using ChemDraw) to assess enhanced membrane permeability vs. 2-H analogs .
- Metabolic Stability: Incubate with liver microsomes; monitor demethylation via LC-MS. Compare half-lives with ethoxy or bromo derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
